molecular formula C13H13N3O2 B4575965 methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate

methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate

Cat. No.: B4575965
M. Wt: 243.26 g/mol
InChI Key: OORSGBZWYVKJNP-UHFFFAOYSA-N
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Description

Methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Noncovalent Interactions and Structural Investigation

A study focused on the synthesis and structural characterization of compounds related to methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate, such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS), using O-benzenesulfonylation. The structures of these compounds were unambiguously characterized by single crystal analysis (SC-XRD). A comprehensive analysis including Hirshfeld surface study, density functional theory (DFT), and time-dependent density functional theory (TD-DFT) provided insights into the intermolecular stabilization, optimized geometry, natural bond orbitals (NBOs), and nonlinear optical (NLO) properties of these compounds. The studies highlighted the charge transfer phenomena and global reactivity parameters, indicating remarkable NLO properties, which could have implications in materials science and photonic applications A. Ali et al., 2020.

Synthesis and Antimicrobial Activity

Research on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives explored the synthesis from reactions between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide. The synthesized compounds were evaluated for their antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as fungi. Compounds with specific substituents showed significant activity, comparable or superior to standard drugs like Streptomycin and Amphotericin-B. This indicates potential applications in developing new antimicrobial agents M. Laxmi et al., 2019.

Antineuropathic Activity and Adenosine Receptor Ligands

Amino-3,5-dicyanopyridines were synthesized and evaluated as adenosine receptor (AR) ligands. Modifications led to compounds with high to good human A1AR affinity and an inverse agonist profile. Some derivatives acted as mixed hA1AR inverse agonists/A2A and A2B AR antagonists and showed promise in reducing oxaliplatin-induced neuropathic pain. This demonstrates the therapeutic potential of these compounds in pain management, leveraging their interactions with the adenosine receptor and alpha7 subtype of nAchRs M. Betti et al., 2019.

Antitumor Agents

The synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor agents was explored through the reaction of 4,5,6-triaminopyrimidine with methylenedioxychalcones under microwave irradiation. The regioselective reaction yielded compounds evaluated by the US National Cancer Institute for their ability to inhibit different human tumor cell lines. Some compounds demonstrated significant activity, highlighting their potential in cancer therapy Braulio Insuasty et al., 2008.

Properties

IUPAC Name

methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-7-12(15-8-14-9)16-11-5-3-10(4-6-11)13(17)18-2/h3-8H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORSGBZWYVKJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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